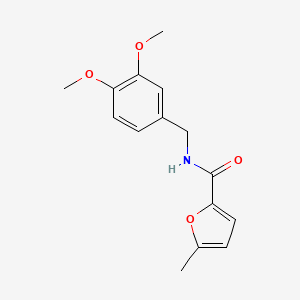![molecular formula C16H23ClN2O4S B4431936 1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4431936.png)
1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine
Vue d'ensemble
Description
1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer.
Mécanisme D'action
The mechanism of action of 1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound inhibits the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule that is involved in the development and progression of many types of cancer. By inhibiting BTK, this compound can induce cancer cell death and suppress tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth. This compound can also modulate the immune system, enhancing the activity of immune cells that can target and destroy cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been shown to be effective in preclinical models of cancer, indicating its potential for clinical development. However, this compound has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability and efficacy. This compound also has some toxicity concerns, which need to be addressed in further studies.
Orientations Futures
For the research and development of 1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine include investigating its combination with other cancer treatments and exploring its potential in the treatment of other diseases.
Applications De Recherche Scientifique
1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various types of cancer cells, including lymphoma, leukemia, and solid tumors. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-1-(4-methylsulfonylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-13-12-14(17)5-6-15(13)23-11-3-4-16(20)18-7-9-19(10-8-18)24(2,21)22/h5-6,12H,3-4,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTXLWSTVQWARD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenoxy-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4431853.png)
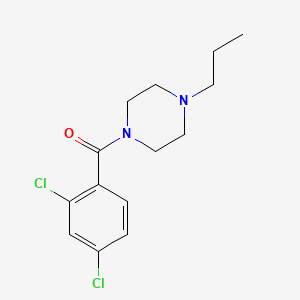
![ethyl 2-[(3,5-dimethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4431868.png)

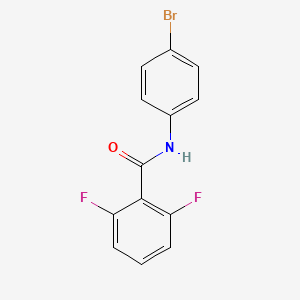


![N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4431903.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4431908.png)
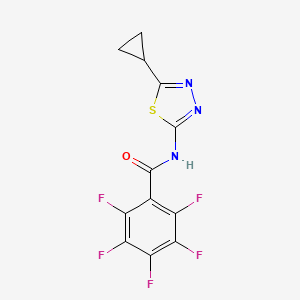
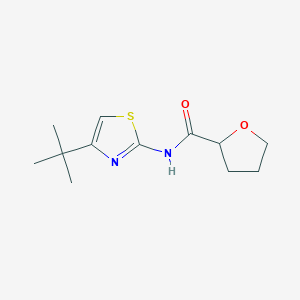
![methyl 5-ethyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4431921.png)
